Product packaging for 4-(3-Methylisoxazol-5-yl)thiazol-2-amine(Cat. No.:)

4-(3-Methylisoxazol-5-yl)thiazol-2-amine

Cat. No.: B12983071
M. Wt: 181.22 g/mol
InChI Key: GGLUPOVMYMPJEB-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Medicinal Chemistry and Drug Discovery

Heterocyclic compounds are fundamental to the field of medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. nih.gov Their prevalence is due to their ability to form stable, three-dimensional structures that can interact with biological targets such as enzymes and receptors with high specificity. The presence of heteroatoms like nitrogen, oxygen, and sulfur introduces features such as hydrogen bonding capabilities, dipole moments, and improved pharmacokinetic properties, which are crucial for a molecule's effectiveness as a drug. rsc.orgbohrium.com These scaffolds are often described as "privileged structures" because they are capable of binding to multiple biological targets, making them versatile starting points for drug development. nih.gov The design and synthesis of novel heterocyclic molecules remain a primary objective for medicinal chemists aiming to develop new therapies for a wide range of human diseases. nih.gov

Overview of Isoxazole (B147169) and Thiazole (B1198619) Moieties as Privileged Scaffolds

Both isoxazole and thiazole are five-membered heterocyclic rings that have independently established themselves as "privileged scaffolds" in medicinal chemistry. nih.govrsc.orgbenthamdirect.com

The isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a feature of numerous biologically active compounds. rsc.orgnih.gov Its unique electronic and structural properties make it a valuable component in the design of new drugs. rsc.orgresearchgate.net The isoxazole moiety is found in a variety of approved drugs and is known to contribute to a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. rsc.orgresearchgate.netnih.gov The flexibility in its synthesis allows for the creation of a diverse library of derivatives, enhancing its utility in drug discovery. nih.govnih.gov

The thiazole ring, which contains a sulfur and a nitrogen atom, is another cornerstone of medicinal chemistry. nih.govbenthamdirect.com This scaffold is present in numerous natural products and FDA-approved drugs, demonstrating a broad range of pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govbenthamdirect.com The thiazole nucleus is considered a valuable pharmacophore due to its diverse pharmaceutical applications. nih.gov Its structural versatility allows for modifications at various positions, enabling the fine-tuning of biological activity. researchgate.net

The combination of these two privileged structures into a single molecule offers the potential for synergistic or novel biological activities. ijariit.com

Historical Context and Evolution of Research on Isoxazole-Thiazole Hybrids

The development of hybrid molecules that incorporate two or more distinct pharmacophores is a well-established strategy in drug discovery aimed at creating compounds with enhanced efficacy or a dual mode of action. ijariit.com Research into isoxazole-thiazole hybrids is a part of this broader trend. Initially, research focused on the synthesis and biological evaluation of individual isoxazole and thiazole derivatives. nih.govresearchgate.net As the understanding of their respective pharmacological profiles grew, medicinal chemists began to explore the potential of combining these two rings.

The evolution of this research has been driven by advances in synthetic organic chemistry, which have provided more efficient methods for constructing these hybrid systems. ijariit.com Early work often involved multi-step synthetic routes, while more recent methodologies focus on developing more streamlined and versatile approaches. Researchers have explored linking the isoxazole and thiazole rings in various orientations and with different substituent groups to investigate the structure-activity relationships (SAR). This has led to the discovery of isoxazole-thiazole hybrids with a range of biological activities, most notably in the area of cancer research. researchgate.netdoi.org Studies have shown that some of these hybrid compounds exhibit potent anticancer activity against various human cancer cell lines. doi.org

Specific Research Focus on 4-(3-Methylisoxazol-5-yl)thiazol-2-amine and its Analogues

Within the broader class of isoxazole-thiazole hybrids, the 4-(isoxazol-5-yl)thiazol-2-amine scaffold has been a subject of interest. The specific compound, this compound, and its analogues have been synthesized and evaluated for their potential as therapeutic agents. The core structure features a 3-methylisoxazole (B1582632) ring attached at its 5-position to the 4-position of a 2-aminothiazole (B372263) ring. This arrangement allows for further chemical modifications at the amino group of the thiazole and other positions on both rings to explore and optimize biological activity.

Research on analogues of this compound has primarily focused on their anticancer properties. For instance, a series of chalcone-incorporated thiazole-isoxazole derivatives were synthesized and tested for their anticancer activity. doi.org Several of these compounds demonstrated significant activity against a panel of human cancer cell lines, with some exhibiting greater potency than the standard chemotherapy drug, etoposide. doi.org While detailed findings on the specific compound this compound are not extensively documented in publicly available research, the data from its closely related analogues provide valuable insights into the potential of this chemical scaffold.

This table presents the in vitro anticancer activity (IC₅₀ in µM) of representative analogues against various human cancer cell lines.

Compound IDModificationMCF-7 (Breast)A549 (Lung)Colo-205 (Colon)A2780 (Ovarian)
11j Chalcone (B49325) derivative0.330.120.770.93
11a Chalcone derivative1.050.861.241.36
11g Chalcone derivative0.940.731.121.15
11h Chalcone derivative0.810.690.981.07
11i Chalcone derivative0.760.520.850.99
Etoposide (Reference Drug)1.241.481.521.68
Data sourced from a study on chalcone incorporated thaizole-isoxazole derivatives. doi.org

The data clearly indicates that the isoxazole-thiazole scaffold is a promising framework for the development of novel anticancer agents. The potent activity of these analogues underscores the value of continued research into this class of compounds, including the specific exploration of this compound and its derivatives.

Established Synthetic Routes for this compound

The established routes focus on the sequential formation of the two heterocyclic rings. First, a suitably substituted 3-methylisoxazole is prepared, followed by the annulation of the 2-aminothiazole moiety.

The construction of the 3-methylisoxazole ring is a critical first phase. Key to this is the formation of a precursor like 1-(3-methylisoxazol-5-yl)ethanone, which contains the necessary acetyl group for subsequent transformation into the thiazole ring.

The most prominent and versatile method for synthesizing the isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. nih.govnih.govrsc.org This [3+2] cycloaddition is a powerful tool for constructing five-membered heterocycles with high regioselectivity. rsc.org

In the context of this compound, the synthesis would involve the reaction of acetonitrile (B52724) oxide with a suitable three-carbon alkyne. Acetonitrile oxide can be generated in situ from precursors such as acetaldoxime by oxidation or from nitroethane by dehydration. researchgate.netmdpi.com The alkyne component must possess a functional group that can be converted into the acetyl group needed for the subsequent thiazole synthesis. A common strategy is to use propargyl alcohol, where the resulting hydroxymethyl group on the isoxazole ring is later oxidized to an aldehyde and then further manipulated. nih.gov

The general mechanism involves the concerted addition of the nitrile oxide dipole to the alkyne dipolarophile, leading directly to the aromatic isoxazole ring. rsc.org The regioselectivity of the reaction typically places the R-group of the nitrile oxide (a methyl group in this case) at the C3 position of the isoxazole.

Table 1: Representative Conditions for 1,3-Dipolar Cycloaddition

Dipole Precursor Dipolarophile Reagents/Conditions Yield Reference
Acetaldoxime Propargyl Alcohol N-Chlorosuccinimide (NCS), Et3N, CH2Cl2 Good mdpi.com
Nitroethane Phenylacetylene DMTMM, DMAP, CH3CN, Microwave High researchgate.net

The application of microwave irradiation has become a standard technique to accelerate organic reactions, including the 1,3-dipolar cycloaddition for isoxazole synthesis. nih.gov Compared to conventional heating, microwave-assisted synthesis offers significant advantages, such as dramatically reduced reaction times (from hours to minutes), improved product yields, and often cleaner reactions with fewer side products. researchgate.netmdpi.com

For the synthesis of isoxazole precursors, a mixture of the nitrile oxide precursor (e.g., an aldoxime) and the alkyne in a suitable solvent can be subjected to microwave heating. This rapid heating process efficiently generates the nitrile oxide in situ and promotes its subsequent cycloaddition. nih.gov The efficiency of this method makes it highly attractive for library synthesis and rapid generation of heterocyclic scaffolds. mdpi.comsemanticscholar.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis

Reaction Conventional Method (Time, Yield) Microwave Method (Time, Yield) Reference
Aldoxime + Alkyne 110 min, 34% (at RT) 10 min, 70% (at 180 °C) mdpi.com
Nitroalkane + Alkyne Several hours 15-20 min, Good yields nih.govresearchgate.net

Once the isoxazole precursor, specifically 1-(3-methylisoxazol-5-yl)ethanone, is obtained, the focus shifts to building the 2-aminothiazole ring. The classical and most reliable method for this transformation is the Hantzsch thiazole synthesis. vinhuni.edu.vnbepls.com

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide or thiourea (B124793) derivative. vinhuni.edu.vnchemhelpasap.com To synthesize this compound, the first step is the α-halogenation of the ketone precursor, 1-(3-methylisoxazol-5-yl)ethanone. This is typically achieved by reacting the ketone with a brominating agent like bromine (Br₂) in a suitable solvent such as acetic acid or chloroform, to yield the intermediate 5-(2-bromoacetyl)-3-methylisoxazole .

This α-haloketone is then directly subjected to a condensation reaction with thiourea. The reaction is typically carried out in a protic solvent like ethanol and is often heated to reflux to ensure completion. chemhelpasap.com The process results in the formation of the 2-aminothiazole ring attached to the isoxazole core. nih.gov

Thiourea is a crucial reagent in the Hantzsch synthesis of 2-aminothiazoles. It serves as the source for the nitrogen and sulfur atoms required to form the thiazole ring. The mechanism begins with the sulfur atom of thiourea acting as a nucleophile, attacking the α-carbon of the haloketone (5-(2-bromoacetyl)-3-methylisoxazole) in an SN2 reaction, displacing the bromide ion. chemhelpasap.com

This is followed by an intramolecular cyclization, where one of the nitrogen atoms of the thiourea intermediate attacks the carbonyl carbon of the ketone. A subsequent dehydration step then occurs, leading to the formation of the aromatic 2-aminothiazole ring. vinhuni.edu.vnchemhelpasap.com This method is highly efficient and is the most widely used approach for synthesizing 2-aminothiazole derivatives. xinchem.com

Table 3: Hantzsch Synthesis of 2-Aminothiazoles - General Protocol

Step Starting Material Reagent Solvent Conditions Product Reference
1. Halogenation Ketone (R-CO-CH₃) Br₂ Acetic Acid / CHCl₃ Room Temp. α-Haloketone (R-CO-CH₂Br) nih.gov

Amide Coupling and Linkage Formation Techniques

The formation of an amide bond by coupling a carboxylic acid to the 2-amino group of the thiazole ring is a key transformation in the synthesis of derivatives of this compound. This process requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Carbodiimide Reagents: Carbodiimides are widely used reagents for promoting amide bond formation. researchgate.net Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, yielding the desired amide and a urea byproduct. nih.gov The water-solubility of the urea byproduct from EDC makes it particularly useful for simplified purification processes. nih.gov

To enhance the efficiency of the coupling and minimize side reactions like racemization, especially in chiral syntheses, carbodiimides are often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt). luxembourg-bio.com The reaction between the carboxylic acid and the carbodiimide in the presence of HOBt forms an active ester, which then reacts with the amine. luxembourg-bio.comnih.gov

A representative protocol for such a coupling reaction involves:

Dissolving the carboxylic acid in a suitable solvent like Dimethylformamide (DMF).

Adding the carbodiimide reagent (e.g., EDC) and an additive (e.g., HOBt).

Introducing the amine, in this case, a derivative of this compound.

Allowing the reaction to proceed at room temperature until completion.

Catalytic Bases: Bases play a crucial role in amide coupling reactions. Non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly employed to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine, thereby increasing its nucleophilicity. nih.gov In some protocols, 4-Dimethylaminopyridine (DMAP) is used as a catalyst, which functions as an acyl transfer agent to form a highly reactive acyliminium ion intermediate, accelerating the reaction. nih.gov

Table 1: Common Reagents for Amide Coupling

Reagent Type Examples Role in Reaction
Coupling Agents EDC, DCC Activates the carboxylic acid by forming an O-acylisourea intermediate.
Additives HOBt Minimizes racemization and improves coupling efficiency by forming an active ester.
Catalytic Bases DIPEA, TEA, DMAP Neutralizes acidic byproducts and enhances the nucleophilicity of the amine.

Advanced Synthetic Approaches and Process Optimization

Modern synthetic chemistry emphasizes the development of efficient, safe, and environmentally friendly processes. Advanced approaches such as green chemistry and continuous flow technology are being applied to the synthesis of heterocyclic compounds to improve yield, purity, and sustainability.

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. bohrium.com Key principles include the use of alternative energy sources, greener solvents, and catalyst-free or recyclable catalyst systems.

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. mdpi.comsemanticscholar.org This technique has been successfully applied to the Hantzsch thiazole synthesis, a classical method for preparing thiazole rings. nih.govresearchgate.net For instance, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave irradiation resulted in excellent yields (89–95%) in a significantly shorter time compared to conventional heating methods. nih.gov This approach minimizes the use of solvents and energy, aligning with green chemistry principles. nih.gov

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. mdpi.compreprints.org Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. mdpi.com This technique has been employed for the synthesis of various isoxazole and thiazole derivatives, often under solvent-free conditions or in green solvents like water. mdpi.combepls.comnih.gov For example, an ultrasound-assisted method for synthesizing 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones has been reported, highlighting the benefits of shorter reaction times and higher efficiency. preprints.org

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety, and ease of scalability. mdpi.comuc.pt

Synthesis of Key Precursors and Intermediate Compounds

The construction of the this compound scaffold relies on the efficient preparation of its constituent heterocyclic precursors: the isoxazole and thiazole rings.

3-Amino-5-methylisoxazole is a critical building block for the target molecule. google.comgoogle.com Several synthetic routes have been established for its preparation.

One common method involves a three-step sequence starting from readily available materials like ethyl acetate and acetonitrile. google.com

Formation of Acetylacetonitrile: Ethyl acetate and acetonitrile react in the presence of a strong base such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) to form acetylacetonitrile.

Hydrazone Formation: The resulting acetylacetonitrile is then reacted with p-toluenesulfonyl hydrazide to create a hydrazone intermediate.

Cyclization: Finally, a ring-closure reaction with hydroxylamine (B1172632) hydrochloride under alkaline conditions yields 3-amino-5-methylisoxazole with good purity and yield (around 80%). google.com

Another approach involves the reaction of various nitrile compounds (e.g., 2-bromocrotononitrile or tetrolonitrile) with hydroxyurea in an alkaline medium. google.comgoogle.com Careful control of the pH is crucial in this process to achieve high yields and minimize the formation of isomeric impurities. google.com A reported procedure using this method achieved a 90% yield of 3-amino-5-methylisoxazole. google.com

A different synthesis involves the reaction of 3-hydroxybutanenitrile with hydroxylamine hydrochloride and potassium carbonate, followed by a reflux step with iron(III) chloride in toluene, affording the product in a 77% yield with 98.8% purity. chemicalbook.com

Table 2: Comparison of Synthetic Routes to 3-Amino-5-methylisoxazole

Starting Materials Key Reagents Reported Yield
Ethyl acetate, Acetonitrile LDA, p-toluenesulfonyl hydrazide, Hydroxylamine HCl, K₂CO₃ 79-80% google.com
2-Bromocrotononitrile Hydroxyurea, NaOH 90% google.com
3-Hydroxybutanenitrile Hydroxylamine HCl, K₂CO₃, Iron(III) chloride 77% chemicalbook.com

The thiazole moiety of the target compound is typically constructed using the Hantzsch thiazole synthesis. synarchive.comscribd.com This versatile and widely used method involves the condensation reaction between an α-haloketone and a thioamide or thiourea. synarchive.comresearchgate.netyoutube.com

The synthesis of the 4-substituted-thiazol-2-amine core requires an appropriate α-haloketone precursor. The halogen, typically bromine or chlorine, provides a good leaving group for the initial nucleophilic attack by the sulfur atom of the thioamide. youtube.comijper.org The reaction proceeds through an initial S-alkylation, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.comijper.org

For example, 2-bromoacetophenone can react with thiourea in a heated solvent like methanol to produce 4-phenylthiazol-2-amine. youtube.com The synthesis of more complex thiazoles, such as those required for the target molecule, would involve starting with a more elaborate α-haloketone that contains the 3-methylisoxazol-5-yl group. The general applicability of the Hantzsch synthesis allows for the preparation of a wide variety of substituted thiazoles by simply varying the α-haloketone and the thioamide component. organic-chemistry.orgresearchgate.netmdpi.comnih.govpharmaguideline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3OS B12983071 4-(3-Methylisoxazol-5-yl)thiazol-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

4-(3-methyl-1,2-oxazol-5-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C7H7N3OS/c1-4-2-6(11-10-4)5-3-12-7(8)9-5/h2-3H,1H3,(H2,8,9)

InChI Key

GGLUPOVMYMPJEB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CSC(=N2)N

Origin of Product

United States

Molecular Design, Structural Analysis, and Computational Investigations

Structure-Activity Relationship (SAR) Studies of 4-(3-Methylisoxazol-5-yl)thiazol-2-amine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR analyses focus on how different substituents and structural modifications impact their potential as therapeutic agents.

The biological activity of 2-aminothiazole (B372263) derivatives can be significantly altered by the position and nature of various substituents. Research on analogous 2-aminothiazole scaffolds indicates that the 2-amino position is highly tolerant of substitutions, often leading to enhanced biological effects. nih.gov Introducing diverse groups at this position is a common strategy to modulate potency. nih.gov

Conversely, the C-4 position of the thiazole (B1198619) ring, where the 3-methylisoxazole (B1582632) moiety is located in the parent compound, is often less tolerant of modification. nih.gov SAR studies on similar compounds reveal that the nature of the aryl or heteroaryl ring at this position is crucial for activity. nih.govmdpi.com For instance, modifications to the methyl group on the isoxazole (B147169) ring or the introduction of substituents onto the isoxazole ring itself could have profound effects. Electron-withdrawing groups (like halogens) or electron-donating groups (like methoxy (B1213986) groups) on appended aromatic rings have been shown to influence the activity of thiazole derivatives. mdpi.comnih.gov The presence of a free amino group at the 2-position of the thiazole is often considered essential for certain biological activities. mdpi.com

Position of SubstitutionType of SubstituentGeneral Effect on Biological ActivityReference
Thiazole N-2Aryl, Acyl, Benzoyl GroupsHigh flexibility; substitution often improves activity. nih.gov
Thiazole C-4Aryl/Heteroaryl RingsGenerally intolerant to major modifications; strict requirement for potency in some cases. nih.gov
Appended Phenyl RingElectron-Withdrawing Groups (e.g., Cl, F)Can lead to higher potency or seizure protection. mdpi.com
Appended Phenyl RingElectron-Donating Groups (e.g., Methoxy)Can be critical for activity, depending on the target. nih.gov

Modifying the heterocyclic systems within the molecule is a key strategy in drug design. Replacing the 3-methylisoxazol group at the C-4 position of the thiazole with other rings, such as pyridine (B92270), phenyl, or other heterocycles, can dramatically alter the compound's properties. Studies on related 2-aminothiazoles have shown that a pyridine ring at the C-4 position can be critical for potency against certain targets. nih.gov When this pyridine is replaced with rings like pyrazine (B50134) or benzene (B151609), a decrease in activity is often observed. nih.gov

The introduction of halogenated phenyl rings is a common tactic. For example, chloro-substituted phenyl groups can enhance activity in some contexts. mdpi.comnih.gov Conversely, simple alkyl groups or more complex structures like adamantane (B196018) can also be attached to the thiazole core to explore different binding pockets and improve properties. mdpi.comnih.gov The electronic nature of these rings plays a significant role; for example, the activity of some thiazole-based agents has been attributed to the presence of a methoxy phenyl group on an attached pyridine ring. mdpi.comnih.gov

The 2-amino group of the thiazole ring serves as a versatile handle for introducing various linker moieties, which can connect to other chemical fragments and influence the molecule's interaction with biological targets.

Amide Linkers: The formation of an amide bond at the N-2 position is a widely explored modification. Coupling the 2-aminothiazole core with various aliphatic, aromatic, and heteroaromatic acids can produce a library of derivatives with a wide range of activities. nih.gov This approach has been successful in significantly improving the potency of initial hit compounds. nih.gov

Urea Linkers: Urea moieties have been incorporated into designs to create potent inhibitors of specific enzymes. nih.gov For instance, benzenesulfonamide (B165840) derivatives featuring a ureido linker have been synthesized and studied. nih.gov

Sulfonamide Linkers: The sulfonamide group is a well-known pharmacophore. Linking it to the core structure, often via a phenyl ring, has been investigated. nih.govmdpi.com Schiff bases derived from sulfamethoxazole (B1682508), which contains a sulfonamide group and a methylisoxazole ring, have been synthesized and analyzed. mdpi.com

Linker MoietyExample ApplicationSignificanceReference
AmideN-2 acyl derivatives formed by coupling with various acids.Offers high flexibility and a means to significantly enhance potency. nih.gov
UreaConnecting a phenylsulfonamide to the core structure.Used to design enzyme inhibitors. nih.govnih.gov
SulfonamideIncorporation into derivatives, such as in sulfamethoxazole analogues.A classic pharmacophore used to explore specific biological interactions. mdpi.com

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for gaining insight into the structural and electronic properties of molecules like this compound, helping to rationalize experimental findings and guide the design of new derivatives.

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules. researchgate.netnih.govbohrium.com For thiazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine optimized molecular geometries and electronic parameters. nih.govresearchgate.netresearchgate.net These theoretical calculations provide a detailed picture of the molecule's ground state properties and can corroborate experimental data from techniques like NMR and FT-IR spectroscopy. researchgate.net The calculations can also model the influence of solvent effects on the molecule's electronic properties. nih.gov

A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. irjweb.comscience.gov

A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov This property is often correlated with enhanced biological activity, as it suggests that charge transfer can occur more readily within the molecule or between the molecule and its biological target. irjweb.comnih.gov For derivatives of this compound, introducing different substituents would be expected to modulate the HOMO-LUMO gap. For example, electron-withdrawing groups typically lower the energies of both HOMO and LUMO, potentially altering the gap and, consequently, the molecule's reactivity and bioactivity. nih.gov

Molecular OrbitalDescriptionSignificance in ReactivityReference
HOMOHighest Occupied Molecular OrbitalRepresents the ability to donate an electron. irjweb.com
LUMOLowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron. irjweb.com
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMOA smaller gap often correlates with higher chemical reactivity and bioactivity. irjweb.comnih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule, which is crucial for predicting how it will interact with other molecules. nih.govorientjchem.org The MEP map illustrates the electrostatic potential on the molecule's surface, using a color spectrum to indicate different charge regions. Typically, red indicates areas of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are susceptible to nucleophilic attack. nih.gov Green and yellow represent regions with neutral or intermediate potential.

Fukui Function and Topological Analyses

Fukui function and topological analyses are advanced computational methods that provide deeper insights into a molecule's reactivity and bonding characteristics. The Fukui function is a concept within Density Functional Theory (DFT) that helps to identify the most reactive sites in a molecule by quantifying the change in electron density when an electron is added or removed. This allows for the precise prediction of sites for electrophilic, nucleophilic, and radical attacks.

Topological analysis, such as the Quantum Theory of Atoms in Molecules (QTAIM), examines the electron density distribution to characterize the nature of chemical bonds (e.g., ionic, covalent, hydrogen bonds) and identify critical points in the electron density that define atomic interactions.

Currently, specific Fukui function and topological analysis data for the compound this compound are not available in the reviewed scientific literature.

Molecular Docking Studies

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to the active site of a target protein. This technique is instrumental in drug discovery for screening virtual libraries of compounds and understanding the structural basis of ligand-protein interactions.

Prediction of Ligand-Protein Binding Interactions

While specific docking studies for this compound have not been detailed in the available literature, extensive research on analogous thiazole-containing compounds demonstrates their capacity to act as inhibitors for various protein targets, such as kinases and enzymes implicated in a range of diseases. nih.govmdpi.comnih.gov The binding interactions for this class of molecules typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking or electrostatic interactions. The 2-amine group on the thiazole ring is a common hydrogen bond donor, while the heterocyclic nitrogen atoms often act as hydrogen bond acceptors. researchgate.net The isoxazole and thiazole rings can participate in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Identification of Key Binding Sites and Residues

The specific amino acid residues that a ligand interacts with are critical for its binding affinity and selectivity. Docking studies on related thiazole derivatives have identified key interactions within the active sites of several important proteins. For example, studies on benzimidazole-thiadiazole derivatives targeting Casein kinase-2 (CK2) have shown that hydrogen bonding with residues like SER-51 is crucial for binding. nih.gov Similarly, inhibitors of cyclin-dependent kinase 12 (CDK12) featuring a 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine scaffold have also been analyzed to determine their key binding interactions. nih.gov

Interactive Table: Examples of Key Residue Interactions for Related Thiazole Compounds Below is a table illustrating key amino acid interactions for thiazole derivatives with various protein targets, as found in published research.

Compound ClassProtein TargetInteracting ResiduesInteraction TypeSource(s)
Methoxy benzoin (B196080) derivativesAcetylcholinesterase (AChE)Gly121, Gly122, Ser203, Glu202Hydrogen Bond researchgate.net
Methoxy benzoin derivativesButyrylcholinesterase (BChE)Gly116, Gly117, Ser198, Leu286Hydrogen Bond researchgate.net
Ceftazidime (contains aminothiazoyl ring)Glutamate receptor metabotropic 1a (GRM1A)LYS409, TYR74, ARG323Hydrogen Bond, Pi-interaction frontiersin.org
Benzimidazole-thiadiazole derivativesCasein kinase-2 (CK2)SER-51Hydrogen Bond nih.gov
Assessment of Binding Energies and Inhibition Constants (Ki)

The strength of the interaction between a ligand and its protein target is quantified by the binding energy (or docking score), typically measured in kcal/mol. researchgate.net A more negative binding energy indicates a more stable and favorable interaction. The inhibition constant (Ki) is calculated from the binding energy and represents the concentration of inhibitor required to produce half-maximum inhibition, with lower Ki values indicating higher potency. researchgate.netresearchgate.net

Computational studies on various thiazole-based inhibitors have reported a range of binding energies and Ki values, which reflect their potential as therapeutic agents.

Interactive Table: Example Binding Energies and Ki Values for Thiazole Derivatives This table provides examples of binding energies and inhibition constants for various thiazole compounds against different enzyme targets.

Compound/DerivativeProtein TargetBinding Energy (kcal/mol)Inhibition Constant (Ki)Source(s)
Compound 9 (methoxy benzoin)Acetylcholinesterase (AChE)-8.41Not specified researchgate.net
Compound 14 (methoxy benzoin)Butyrylcholinesterase (BChE)-8.09Not specified researchgate.net
Compound 4c (benzimidazole-thiadiazole)Casein kinase-2 (CK2)-8.61Not specified nih.gov
N-substituted-thiadiazol-2-amineCOVID-19 Main Protease (6LU7)-8.0Not specified nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions (excluding toxicity profiles)

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound, which are critical for its development as a drug. frontiersin.orgderpharmachemica.com These predictions help to identify potential liabilities early in the drug discovery process. Key parameters include intestinal absorption, permeability (e.g., Caco-2), blood-brain barrier (BBB) penetration, and interaction with transporters like P-glycoprotein (P-gp). frontiersin.orgnih.gov

Although a specific ADMET profile for this compound is not available, analysis of other thiazole-based compounds provides insight into the expected properties for this class of molecules.

Interactive Table: Illustrative In Silico ADME Properties for Thiazole-Related Compounds The following table summarizes predicted ADME properties for various thiazole derivatives from different studies, demonstrating the type of data generated in such an analysis.

ADME PropertyDescriptionPredicted Outcome for Related ThiazolesSource(s)
Human Intestinal Absorption (HIA)Percentage of compound absorbed through the human intestine.Good to Moderate frontiersin.orgnih.gov
Caco-2 PermeabilityPredicts intestinal absorption based on permeability through Caco-2 cell monolayers.High permeability suggests good absorption. frontiersin.org
Blood-Brain Barrier (BBB) PenetrationPredicts whether the compound can cross the BBB to act on the central nervous system.Often predicted to be non-penetrant for polar thiazole derivatives. derpharmachemica.com
P-glycoprotein (P-gp) SubstratePredicts if the compound is a substrate for the P-gp efflux pump, which can limit bioavailability.Varies; some are substrates, others are not. frontiersin.org
Cytochrome P450 (CYP) InhibitionPredicts inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4), which can cause drug-drug interactions.Generally predicted to be non-inhibitors for many derivatives. nih.gov

Homology Modeling and Virtual Screening Approaches in Lead Compound Identification

In modern drug discovery, computational methods such as homology modeling and virtual screening are indispensable for the rapid and efficient identification of potential lead compounds. These in silico techniques are particularly valuable when the three-dimensional structure of a biological target has not been experimentally determined.

Homology Modeling: When an experimental structure of a target protein is unavailable, a homology model can be constructed. This process relies on the amino acid sequence of the target protein and a known experimental structure of a homologous protein (the "template"). The underlying principle is that proteins with similar sequences adopt similar three-dimensional structures. For heterocyclic compounds like those containing isoxazole and thiazole moieties, which are known to interact with various enzymes, homology modeling can provide a crucial structural framework for understanding potential binding interactions. nih.gov

Virtual Screening: Once a 3D structure of the target protein is available (either from experimental methods like X-ray crystallography or from homology modeling), virtual screening can be employed to screen large libraries of small molecules for potential binders. This process involves computationally "docking" each molecule from a library into the target's binding site and estimating the strength of the interaction, typically as a binding energy score.

Studies on related thiazole and triazole derivatives have successfully used these approaches. For instance, virtual screening of thiazolyl-triazole Schiff bases identified potential DNA gyrase inhibitors, with some candidates showing promising binding energies and satisfying criteria for safety and efficacy. nih.gov, researchgate.net In another study, QSAR models and virtual screening were applied to a library of oxazole (B20620) and thiazole derivatives to identify novel antivirals against human cytomegalovirus (HCMV), with subsequent docking studies suggesting DNA polymerase as a likely target. nih.gov These examples highlight a standard workflow where compounds structurally similar to this compound are evaluated computationally to prioritize them for synthesis and experimental testing.

Crystal Structure Analysis (e.g., Single-Crystal X-ray Diffraction)

While a specific crystal structure for this compound is not available in the open literature, analysis of closely related structures provides insight into its expected molecular geometry. For example, the crystal structure of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole reveals that the isoxazole ring is inclined with respect to the plane of the adjacent ring system. iucr.org Similarly, studies on other thiazole derivatives confirm the planarity of the thiazole ring itself. nih.gov, researchgate.net The structural fusion of 1,3,4-thiadiazole (B1197879) and 1,3-thiazole rings in one molecule has been shown to result in a non-planar conformation, with a significant dihedral angle between the two heterocyclic rings. iucr.org

Based on such data, it is anticipated that in this compound, the isoxazole and thiazole rings would themselves be largely planar but would be twisted relative to each other about the central C-C bond. The precise crystallographic parameters, such as unit cell dimensions and space group, would be determined upon successful crystallization and diffraction analysis.

Below is an example of crystallographic data obtained for a related isoxazole-containing compound, illustrating the type of information generated from a single-crystal X-ray diffraction experiment.

ParameterValue for a Representative Isoxazole Derivative (C₁₃H₁₃N₃O) iucr.org
Chemical FormulaC₁₃H₁₃N₃O
Formula Weight227.27
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.5582 (3)
b (Å)12.1809 (5)
c (Å)12.5562 (5)
β (°)101.440 (2)
Volume (ų)1131.02 (8)
Z4

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The data from crystal structure analysis is crucial for understanding the supramolecular assembly of molecules in the solid state, which is governed by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonds and van der Waals contacts, dictate the crystal packing and influence physical properties.

Conformational Analysis: The conformation of a molecule describes the spatial arrangement of its atoms. In the case of this compound, a key conformational feature would be the dihedral angle between the isoxazole and thiazole rings. In a related structure, 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, the isoxazole ring is inclined to the benzimidazole (B57391) ring system by 69.28 (14)°. iucr.org This significant twist is common in linked heteroaromatic systems and arises from a balance between steric hindrance and the potential for extended conjugation.

Intermolecular Interactions: The amino group on the thiazole ring is a potent hydrogen bond donor. In the crystal structures of similar 2-aminothiazole derivatives, molecules are often linked by N—H···N or N—H···O hydrogen bonds, forming dimers or chains. nih.gov, iucr.org For instance, in the crystal of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, pairs of molecules are linked by N—H···N hydrogen bonds, creating distinct ring motifs. nih.gov

For example, a Hirshfeld analysis performed on 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole quantified the contributions of various interactions to the crystal packing. iucr.org A similar distribution would be expected for this compound, reflecting the importance of numerous weak interactions in stabilizing the crystal structure.

Interaction TypeContribution (%) for a Representative Isoxazole Derivative iucr.org
H···H48.8
C···H/H···C20.9
N···H/H···N19.3
O···H/H···O6.1
C···C2.0
N···C/C···N1.5

Biological Activities and Mechanistic Investigations Pre Clinical Focus

In Vitro and In Vivo (Non-Human) Biological Evaluation Studies

Pre-clinical studies are fundamental to characterizing the biological profile of a new chemical entity. For derivatives containing the 2-aminothiazole (B372263) scaffold, these evaluations often explore a wide range of potential therapeutic applications, from oncology to infectious diseases.

Anticancer Activities

The search for novel anticancer agents is a significant area of drug discovery, with a focus on compounds that can selectively target cancer cells while sparing normal, healthy cells.

Cytotoxicity Assays on Cancer Cell Lines (e.g., MCF-7, A549, HeLa, HCT-116, HepG2, PC3, H1299, SHG-44, K563, HT-29, Karpas299)

Currently, there is no publicly available scientific literature detailing the cytotoxic activity of the specific compound 4-(3-Methylisoxazol-5-yl)thiazol-2-amine against the listed cancer cell lines.

However, related structures containing the isoxazole (B147169) and thiazole (B1198619) moieties have been investigated. For instance, a hybrid molecule, 2-(4-fluorophenyl)-3-(5-methylisoxazol-3-yl)thiazolidin-4-one, which features the 5-methylisoxazolyl group, was evaluated for its in vitro anticancer activity against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (human lung cancer) cell lines.

Selectivity Against Non-Tumorigenic Cells

Information regarding the selectivity of this compound against non-tumorigenic cells is not available in the public domain.

For context, studies on analogous compounds sometimes include evaluations against non-cancerous cell lines to determine a selectivity index. For example, the previously mentioned 2-(4-fluorophenyl)-3-(5-methylisoxazol-3-yl)thiazolidin-4-one was tested against HEK-293 (normal human embryonic kidney cells) and reportedly displayed less cytotoxicity towards this normal cell line. In another study, a series of N-oxazolyl- and N-thiazolylcarboxamides were found not to be significantly cytotoxic against the non-tumorigenic HepG2 cell line. nih.gov

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antiviral, Antitubercular)

The 2-aminothiazole core is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Consequently, derivatives are often screened for a broad spectrum of activities against bacteria, fungi, viruses, and mycobacteria.

Activity against Specific Bacterial Strains (e.g., B. subtilis, E. coli, M. tuberculosis)

Specific data on the activity of this compound against Bacillus subtilis, Escherichia coli, or Mycobacterium tuberculosis have not been reported in the available scientific literature.

Research into structurally similar compounds provides some insight into the potential of this chemical class. A series of 5-methylisoxazole-3-carboxamide (B1215236) derivatives, which contain the 5-methylisoxazole (B1293550) ring, were evaluated for their antibacterial activity against B. subtilis and E. coli. In a separate study, a series of substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides demonstrated growth inhibitory activity against Mycobacterium tuberculosis strains.

Activity against Specific Fungal Strains (e.g., C. albicans)

There is no available data concerning the antifungal activity of this compound against Candida albicans.

Studies on related thiazole derivatives have shown promise. For example, a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, which share the methylthiazole group, displayed antifungal activity, with the majority of the tested compounds showing better activity than the reference drug ketoconazole (B1673606) against several fungal strains. mdpi.com Docking studies for these compounds suggested that the mechanism of antifungal action may involve the inhibition of 14α-lanosterol demethylase (CYP51) in Candida albicans. mdpi.com

Anti-Allergic and Anti-Anaphylactic Activities

While direct studies on the anti-anaphylactic properties of this compound are not extensively documented, research into structurally related thiazole derivatives points towards significant anti-inflammatory potential, which is a key component of anti-allergic responses. The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade.

Investigations into new 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have demonstrated their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. nih.gov The inhibition of these pathways is a cornerstone of anti-inflammatory and anti-allergic therapies. nih.gov Certain thiazole derivatives have shown considerable anti-inflammatory effects in functional models of carrageenan-induced rat paw edema, with some approaching or even exceeding the activity of the reference drug Ibuprofen. mdpi.com Further studies have synthesized various thiazole and oxazole (B20620) substituted benzothiazole (B30560) derivatives and confirmed their anti-inflammatory and analgesic actions in animal models. scilit.com One compound, a substituted 4-(...)-thiazol-2-amine, was identified as the most active among those tested. scilit.com Additionally, methanesulfonamide (B31651) derivatives of 3,4-diaryl-2-imino-4-thiazolines have been assessed for their anti-inflammatory activity, with one compound showing efficacy comparable to the standard drug phenylbutazone. dovepress.com The isoxazole moiety, also present in the target compound, is found in derivatives that are known to possess anti-inflammatory properties. nih.gov

Herbicidal Activities

Derivatives of this compound have been synthesized and evaluated for their potential as herbicides. A series of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides were developed as potential lead compounds for herbicides. nih.govresearchgate.net In vivo testing demonstrated that the majority of these compounds possess moderate to good herbicidal activities. nih.govresearchgate.net The general herbicidal potential of the 2-aminothiazole structure is also noted in broader chemical literature. nih.gov

The herbicidal efficacy of these compounds was tested against various plant species. The results from a study on piperidyl carboxamide and thiocarboxamide derivatives are presented below, showing the percentage of inhibition at a given concentration.

Table 1: Herbicidal Activity of this compound Derivatives

Compound ID Test Species Concentration (µg/mL) Inhibition (%) Reference
4a Brassica campestris 100 83 nih.gov
Echinochloa crusgalli 100 75 nih.gov
4b Brassica campestris 100 76 nih.gov
Echinochloa crusgalli 100 65 nih.gov
4c Brassica campestris 100 92 nih.gov
Echinochloa crusgalli 100 85 nih.gov
4d Brassica campestris 100 100 nih.gov
Echinochloa crusgalli 100 95 nih.gov
4e Brassica campestris 100 100 nih.gov
Echinochloa crusgalli 100 98 nih.gov
4g Brassica campestris 100 100 nih.gov
Echinochloa crusgalli 100 100 nih.gov
4j Brassica campestris 100 72 nih.gov

Enzyme Inhibition Studies

Carbonic Anhydrase (hCA I, II, VII, XII) Inhibition

The potential of the this compound scaffold as a carbonic anhydrase (CA) inhibitor has been explored through studies on structurally similar compounds. A series of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide (B165840) derivatives were designed, synthesized, and screened for their ability to inhibit human carbonic anhydrase (hCA) isoforms I, II, VII, and XII. nih.gov

Table 2: Inhibition of Carbonic Anhydrase Isoforms by N-(5-methyl-isoxazol-3-yl) Benzenesulfonamide Derivatives

Compound ID hCA I (Ki, μM) hCA II (Ki, μM) hCA VII (Ki, μM) hCA XII (Ki, μM) Reference
15 73.7 > 100 85.8 > 100 nih.gov
19 > 100 96.0 > 100 > 100 nih.gov
25 > 100 87.8 > 100 > 100 nih.gov

| Acetazolamide (AAZ) | 0.25 | 0.012 | 0.028 | 0.005 | nih.gov |

D1 Protease Inhibition (Plants)

The herbicidal activity of this compound derivatives is linked to their ability to inhibit D1 protease, a crucial enzyme in plants. nih.govresearchgate.net This carboxyl-terminal processing protease is essential for the maturation of the D1 protein, a key component of the Photosystem II (PSII) reaction center. nih.gov A study on novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides found that these compounds were potential inhibitors of D1 protease. nih.govresearchgate.net The enzymatic activity of one of the synthesized compounds against native spinach D1 protease demonstrated a competitive inhibition mechanism. nih.govresearchgate.net This suggests that these compounds can act as effective herbicides by targeting this essential plant enzyme. nih.govresearchgate.net

Matrix Metalloproteinase (MMP-2, MMP-9) Inhibition

Direct studies on the inhibition of Matrix Metalloproteinases (MMPs) by this compound are limited. However, the thiazole scaffold is a recognized feature in the design of MMP inhibitors. The overexpression of MMPs, particularly the gelatinases MMP-2 and MMP-9, is associated with tumor invasion and metastasis, making them attractive targets for anticancer drug development. nih.govnih.gov

Research has been conducted on various thiazole derivatives to evaluate their potential as MMP inhibitors. nih.govnih.gov One study synthesized new thiazole derivatives and tested their inhibitory effects on gelatinases (MMP-2, MMP-9) and collagenases (MMP-1, MMP-8, MMP-13). nih.gov A specific ethyl-thiazole-carboxylate compound demonstrated inhibitory activity against MMP-1, MMP-8, and MMP-9. nih.gov Another study focused on developing novel MMP-2 inhibitors for cardioprotection based on imidazole (B134444) and thiazole carboxylic acid scaffolds. nih.gov Furthermore, 4-thiazolidinone (B1220212) derivatives, which contain a related thiazole core, have been designed and synthesized as MMP-9 inhibitors, with one derivative showing a potent inhibitory concentration (IC50) at the nanomolar level. mdpi.com These findings collectively suggest that the thiazole moiety within the structure of this compound provides a rationale for its potential as an MMP inhibitor, though direct experimental validation is required.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The inhibition of the Epidermal Growth Factor Receptor (EGFR) is a key strategy in modern cancer therapy. While there is no direct data on this compound, numerous studies have highlighted the potential of the thiazole scaffold in developing potent EGFR inhibitors.

A variety of thiazolyl-pyrazoline derivatives have been synthesized and evaluated for their EGFR inhibitory activity. researchgate.net In one study, several thiazolyl-pyrazolines demonstrated significant EGFR inhibitory actions with IC50 values in the nanomolar range, comparable to the reference drug erlotinib. For example, four promising derivatives exhibited EGFR IC50 values of 83, 262, 171, and 305 nM. Another investigation into thiazole-based chalcone (B49325) derivatives identified a compound with potent inhibitory activity against EGFR tyrosine kinase, showing an IC50 of 33 nM. researchgate.net Additionally, thiazole-2-yl-based hydrazone derivatives have been synthesized and assessed, with one compound showing prominent anticancer activity against a wild-type EGFR cancer cell line with an IC50 value of 9.57 µM. epa.gov These consistent findings across multiple studies underscore the promise of the thiazole core structure as a basis for the design of effective EGFR inhibitors. epa.govresearchgate.net

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The performed searches aimed to locate information on the following endpoints for "this compound":

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Glutathione S-Transferase Omega 1 (GSTO1-1) Inhibition

Janus Kinase 2 (JAK2), Cyclin-Dependent Kinase-2 (CDK2), and B-cell Lymphoma-2 (BCL2) Inhibition

Na+/K+-ATPase and Ras Oncogene Activity Modulation

Tubulin Polymerization Inhibition

Induction of Apoptosis via Bax/Bcl-2 Modulation

While general information on the anticancer properties of broader classes of thiazole and isoxazole derivatives is available, specific data, such as IC50 values or detailed mechanistic studies for "this compound," could not be retrieved. The available literature focuses on the synthesis of various related compounds without providing the specific biological activity data required to address the detailed outline provided in the request. nih.govmdpi.comcbijournal.comresearchgate.netnih.govnih.govnih.govnih.govnih.govnih.govnih.govmdpi.commdpi.commdpi.comresearchgate.net

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Elucidation of Molecular Mechanisms of Action

Cell Cycle Arrest

Derivatives of the thiazole scaffold have demonstrated the ability to interfere with the normal progression of the cell cycle, a key target in cancer therapy. For instance, a novel series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antiproliferative effects. One promising compound from this series was found to induce cell cycle arrest at the G1 phase in A549 lung cancer cells. nih.gov This is in contrast to a parent lead compound which caused G2/M phase arrest, suggesting that structural modifications can alter the specific mechanism of cell cycle inhibition. nih.gov

Similarly, isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have been shown to induce G0/G1 cell cycle arrest in lung cancer cells. researchgate.net In a highly relevant study, derivatives of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine, which are structurally similar to this compound, were developed as inhibitors of cyclin-dependent kinase 12 (CDK12). The lead compound in this series, H63, was shown to downregulate core genes associated with the G1 phase, leading to cell cycle arrest. nih.gov

Table 1: Studies on Cell Cycle Arrest by Thiazole and Isoxazole Derivatives
Compound/Derivative ClassCell LineEffect on Cell CycleReference
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivativeA549 (Lung Cancer)G1 phase arrest nih.gov
Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amineLung Cancer CellsG0/G1 phase arrest researchgate.net
4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivative (H63)Esophageal Squamous Cell Carcinoma CellsG1 phase arrest nih.gov

DNA Intercalation

The interaction with DNA is a mechanism of action for many cytotoxic agents. While direct evidence for DNA intercalation by this compound is not available, studies on related thiazole derivatives suggest this as a potential mechanism. A series of novel 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives were shown to have nuclease activity against pBR322 plasmid DNA, which was enhanced by irradiation. nih.gov This suggests that these compounds can interact with and damage DNA.

Modulation of Specific Enzyme or Receptor Activity

A significant area of investigation for thiazole and isoxazole derivatives is their ability to modulate the activity of specific enzymes. As mentioned, derivatives of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine have been identified as potent inhibitors of cyclin-dependent kinase 12 (CDK12). nih.gov CDK12 is a transcriptional kinase that is a potential target in various cancers.

In another study, a series of 4-aryl-thiazole-2-amines were designed and synthesized as inhibitors of Rho-associated kinases (ROCK). semanticscholar.org The most potent compound in this series exhibited an IC50 value of 20 nM for ROCK II, indicating a high degree of inhibitory activity. semanticscholar.org

Furthermore, N-(5-methyl-isoxazol-3-yl) derivatives have been evaluated for their inhibitory potential against human carbonic anhydrase (hCA) isoenzymes. While most of the tested compounds were weak inhibitors, some showed modest inhibition of hCA I, II, and VII, suggesting that this scaffold could be a starting point for developing more potent and selective inhibitors. nih.gov

Table 2: Enzyme and Receptor Modulation by Thiazole and Isoxazole Derivatives
Compound/Derivative ClassTarget Enzyme/ReceptorActivityReference
4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivativesCyclin-dependent kinase 12 (CDK12)Inhibition nih.gov
4-aryl-thiazole-2-aminesRho-associated kinase II (ROCK II)Inhibition (IC50 = 20 nM for most potent) semanticscholar.org
N-(5-methyl-isoxazol-3-yl) benzenesulfonamide derivativesHuman Carbonic Anhydrase (hCA) I, II, VIIWeak to modest inhibition nih.gov

Protein Binding Interactions

The biological effects of small molecules are often mediated by their binding to specific proteins. While enzyme inhibition inherently involves protein binding, other non-catalytic binding interactions are also important. There is limited direct research on the protein binding interactions of this compound. However, studies on related structures provide some insights. For instance, the binding of thiazole-based inhibitors to enzymes like CDK12 and ROCK demonstrates that this chemical scaffold can fit into the active sites of protein kinases. nih.govsemanticscholar.org

Inhibition of Key Biological Pathways (e.g., Metabolic Pathways, Immune Functions)

The modulation of entire biological pathways is a key outcome of the specific molecular interactions of a compound. Derivatives of this compound have been shown to impact significant signaling and immune pathways.

The CDK12 inhibitor H63, a derivative of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine, was found to alter the CDK12-ATM/ATR-CHEK1/CHEK2 signaling axis, which is involved in DNA damage repair. nih.gov This indicates that inhibition of a single enzyme can have cascading effects on a critical cellular pathway.

In the context of immune function, derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide have been shown to possess immunomodulatory activities. nih.gov These compounds exhibited regulatory effects on the proliferation of lymphocytes from both young and old mice. Some derivatives showed stimulatory activity, while others were inhibitory. nih.gov These effects were linked to their influence on the expression of signaling proteins in Jurkat cells, a human T-cell line. nih.gov The compounds also modulated the production of the pro-inflammatory cytokines IL-1β and TNF-α. nih.gov

Table 3: Inhibition of Biological Pathways by Thiazole and Isoxazole Derivatives
Compound/Derivative ClassBiological PathwayEffectReference
4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivative (H63)CDK12-ATM/ATR-CHEK1/CHEK2 signaling axisAlteration/Inhibition nih.gov
5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivativesLymphocyte proliferationRegulatory (stimulatory and inhibitory) nih.gov
Cytokine (IL-1β, TNF-α) productionModulation nih.gov

Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular architecture of 4-(3-Methylisoxazol-5-yl)thiazol-2-amine. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework.

¹H NMR spectra provide information about the chemical environment and connectivity of hydrogen atoms. In a typical spectrum of this compound, distinct signals would be expected for the methyl group on the isoxazole (B147169) ring, the protons on the thiazole (B1198619) and isoxazole rings, and the amine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the methyl protons would likely appear as a singlet in the upfield region, while the aromatic protons on the heterocyclic rings would resonate at lower fields. The amine protons often appear as a broad singlet, and their chemical shift can be solvent-dependent.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms in the heterocyclic rings are characteristic and provide strong evidence for the presence of the isoxazole and thiazole systems. The carbon of the methyl group would appear at a high field, while the carbons double-bonded to nitrogen and sulfur would be found at a lower field.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the structure. COSY experiments would reveal the coupling between adjacent protons, helping to assign the signals of the ring protons. HSQC would correlate the proton signals with their directly attached carbon atoms, providing unambiguous assignments for the carbon spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Chemical Shift (δ, ppm) Multiplicity
CH₃ (isoxazole) ~2.4 s
CH (isoxazole) ~6.4 s
CH (thiazole) ~7.0 s
NH₂ ~7.3 br s

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Chemical Shift (δ, ppm)
CH₃ (isoxazole) ~12
C-5 (isoxazole) ~100
C-4 (thiazole) ~115
C-5 (thiazole) ~145
C-3 (isoxazole) ~160
C-2 (thiazole) ~168
C-4 (isoxazole) ~170

Disclaimer: The NMR data presented are predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. The N-H stretching vibrations of the primary amine group are expected to appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the isoxazole and thiazole rings would likely be observed in the 1500-1650 cm⁻¹ region. The presence of the C-H bonds of the methyl group and the aromatic rings would be indicated by stretching vibrations around 2900-3100 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
N-H stretch (amine) 3300-3500
C-H stretch (aromatic/heterocyclic) 3000-3100
C-H stretch (aliphatic) 2850-3000
C=N stretch (ring) 1620-1650
C=C stretch (ring) 1500-1600

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of individual components in a mixture. For the characterization of this compound, mass spectrometry provides the molecular weight of the compound, which is a critical piece of data for confirming its identity. The molecular formula of the compound is C₇H₇N₃OS, which corresponds to a molecular weight of approximately 181.22 g/mol . In a typical mass spectrum, a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ would be observed at an m/z value corresponding to this mass. The fragmentation pattern observed in the mass spectrum can also provide structural information.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within the molecule. The UV-Visible spectrum of this compound is expected to show absorption maxima (λmax) corresponding to π → π* and n → π* transitions within the conjugated heterocyclic system. The exact position of these absorption bands is dependent on the solvent used. For a related compound, 4-[N-(5-methyl isoxazol-3yl) benzene (B151609) sulfonamide-N-azo]-1-Naphthol, absorption maxima have been observed at specific wavelengths which can provide a reference point for the expected spectral behavior of the title compound. rsc.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₇H₇N₃OS, the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these theoretical values to confirm the empirical formula of the synthesized compound. rasayanjournal.co.in

Table 4: Theoretical Elemental Composition of this compound

Element Percentage (%)
Carbon (C) 46.39
Hydrogen (H) 3.89
Nitrogen (N) 23.18
Oxygen (O) 8.83
Sulfur (S) 17.70

Chromatographic Purity Assessment (e.g., Preparative HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a chemical compound.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. A spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The purity is qualitatively assessed by the presence of a single spot.

High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, is a more sophisticated technique used for both the purification and the precise quantitative assessment of purity. The compound is passed through a column packed with a stationary phase, and its elution is monitored by a detector, typically a UV detector. A pure compound will ideally show a single peak in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, and flow rate). The development of efficient RP-HPLC methods is crucial for the isolation and purification of thiazole derivatives. nih.gov

Future Research Directions and Pre Clinical Therapeutic Potential

Exploration of Novel Synthetic Pathways and Analogues

The synthesis of 4-(3-methylisoxazol-5-yl)thiazol-2-amine and its derivatives is a cornerstone for future research. While specific pathways for the title compound are not extensively detailed, the synthesis of structurally similar molecules provides a roadmap. For instance, the creation of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides involves a four-step process. nih.gov This procedure includes the formation of the isoxazole (B147169) ring, α-bromination of an acetyl group, subsequent formation of the thiazole (B1198619) ring, and finally, the attachment of a carboxamide/thiocarboxamide moiety. nih.gov

Future synthetic explorations could adapt established methods for thiazole synthesis, such as the Hantzsch reaction, which involves the condensation of α-haloketones with thioamides. Researchers may also explore simpler, more efficient procedures like the one-pot Mannich reaction, which has been successfully used to create novel thiazol-2-amines with antimicrobial properties. nih.govresearchgate.net The synthesis of diverse analogues can be achieved by reacting intermediates with various reagents, such as the use of different acid chlorides to produce a range of acylamine derivatives. mdpi.com

Table 1: Potential Synthetic Strategies for Analogue Development

Reaction Type Description Potential Application Reference
Multi-step Synthesis Sequential formation of isoxazole and thiazole rings followed by functional group modification. Generation of complex analogues with specific functionalities. nih.gov
Mannich Reaction A one-pot reaction involving an amine, formaldehyde, and a carbon acid. Efficient synthesis of a library of novel thiazol-2-amines. nih.govresearchgate.net
Acylation Introduction of an acyl group into the 2-amino position of the thiazole ring. Creation of amide derivatives with potentially altered biological activity. mdpi.com

Deeper Mechanistic Studies at the Molecular and Cellular Level

Understanding how this compound and its analogues interact with biological targets is crucial. Future research should focus on elucidating these mechanisms at a molecular level. Molecular docking simulations, as used for other thiazol-2-amines, can predict binding modes and identify potential enzyme targets. nih.govresearchgate.net For example, docking studies on some thiazol-2-amine analogues suggest they may inhibit enzymes critical for microbial survival, such as Enoyl ACP reductase, Lipid A, and Pyridoxal kinase. nih.govresearchgate.net Similarly, docking studies implicated E. coli MurB and CYP51 inhibition as the likely mechanisms for the antibacterial and antifungal activities of certain 4-(indol-3-yl)thiazoles, respectively. mdpi.com

Further mechanistic studies could involve:

Enzymatic Assays: To confirm the inhibitory activity against predicted targets.

X-ray Crystallography: To obtain high-resolution structures of the compound bound to its target protein, providing definitive evidence of the binding mode.

Cell-based Assays: To understand the downstream effects of target inhibition, such as cell cycle arrest or apoptosis, as demonstrated with CDK12 inhibitors that were shown to induce DNA damage and block transcription elongation. nih.gov

Development of Selective Inhibitors Targeting Specific Isoforms or Pathways

The thiazole and isoxazole motifs are present in numerous compounds designed as selective inhibitors of various enzymes and pathways. This suggests that derivatives of this compound could be developed into potent and selective therapeutic agents.

Research has shown that related scaffolds can target a range of proteins:

Monoacylglycerol Lipase (MAGL): Thiazole-5-carboxylate derivatives have been synthesized as selective MAGL inhibitors, with some compounds showing IC₅₀ values as low as 0.037 µM. nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3): N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine analogues have been optimized to selectively inhibit STAT3 phosphorylation and translocation, showing antitumor activity in cancer cell lines. nih.gov

Cyclin-Dependent Kinase 12 (CDK12): Derivatives of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine have been identified as potent and selective CDK12 inhibitors for treating esophageal squamous cell carcinoma. nih.gov

Phosphodiesterase 4 (PDE4): Through structural optimization, 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives have been developed as novel PDE4 inhibitors with an IC₅₀ value of 0.48 µM. nih.gov

Carbonic Anhydrases (CAs): N-(5-methyl-isoxazol-3-yl)benzenesulfonamide derivatives have been explored as inhibitors of various human carbonic anhydrase (hCA) isoforms, although they showed weak potential, they serve as lead molecules for developing inhibitors with a poorly understood mechanism. nih.gov

Future work should focus on screening a library of this compound analogues against panels of kinases, proteases, and other enzymes to identify novel selective inhibitors.

Table 2: Examples of Thiazole/Isoxazole Derivatives as Selective Inhibitors

Compound Class Target Enzyme/Pathway Achieved Potency (IC₅₀/Kᵢ) Reference
Thiazole-5-carboxylates Monoacylglycerol Lipase (MAGL) 0.037 µM nih.gov
N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amines STAT3 2.97 µM (DU145 cells) nih.gov
4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amines Cyclin-Dependent Kinase 12 (CDK12) Not specified, but potent nih.gov
4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amines Phosphodiesterase 4 (PDE4) 0.48 µM nih.gov

Combinatorial Chemistry Approaches for Diversification

To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry and diversity-oriented synthesis are invaluable. Methodologies like click chemistry, which has been used to generate libraries of 2-[Aminoalkyl-(1H-1,2,3-triazol-1-yl)]-1,4-naphthoquinones, could be adapted for this purpose. researchgate.net

By preparing a core scaffold with reactive "handles" (e.g., an azide (B81097) or alkyne group), researchers can rapidly generate a large and diverse library of analogues by reacting it with a collection of complementary building blocks. This approach accelerates the discovery of compounds with desired biological activities and helps in establishing structure-activity relationships (SAR).

Pre-clinical Lead Optimization and Pharmacological Profiling (excluding human data)

Once a lead compound with promising activity is identified, the next phase involves optimizing its pharmacological properties. This process, known as lead optimization, aims to enhance potency, selectivity, and metabolic stability while minimizing potential off-target effects.

An example of this process is the optimization of an N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine STAT3 inhibitor. nih.gov An initial lead compound was systematically modified, leading to a new compound (40) with improved antiproliferative activity and the ability to inhibit tumor growth in a DU145 prostate cancer xenograft model by 65.3% at a 50 mg/kg dose. nih.gov Similarly, an optimized CDK12 inhibitor, H63, exhibited favorable pharmacokinetic properties and significant anti-tumor activity in vivo. nih.gov

Pre-clinical profiling would involve a battery of in vitro and in vivo tests, including:

ADME (Absorption, Distribution, Metabolism, Excretion) studies: To assess the drug-like properties of the compound.

In vitro metabolic stability assays: Using liver microsomes to predict how the compound will be metabolized. nih.gov

Animal models of disease: To evaluate the efficacy of the lead compound in a living organism, such as the xenograft models used for cancer research. nih.gov

Application in Agricultural Chemistry (e.g., Herbicides)

The isoxazole and thiazole heterocycles are not only relevant in medicine but also in agriculture. Research into novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides has identified them as potential herbicides. nih.gov These compounds were designed based on a hit structure identified through virtual screening to be an inhibitor of the D1 protease in plants. nih.gov

The herbicidal activity of these compounds was tested against various plants. This demonstrates a clear path for future research: synthesizing and screening analogues of this compound for their potential as herbicides, fungicides, or insecticides. This involves evaluating their efficacy against target pests and their selectivity to avoid harming crops.

Role in Chemical Probe Development for Biological Systems

A potent, selective, and well-characterized inhibitor can be converted into a chemical probe. These probes are essential tools for chemical biology, allowing researchers to study the function of proteins within their native cellular environment.

A future direction for a highly optimized inhibitor derived from the this compound scaffold would be its transformation into a chemical probe. This typically involves attaching a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule for affinity purification, or a photo-crosslinking group to covalently label the target protein. The development of selective inhibitors for targets like STAT3 or CDK12 provides the ideal starting point for creating such valuable research tools. nih.govnih.gov These probes would enable deeper investigations into the biological roles of their respective targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.